NKP-2235 is synthesized primarily in laboratory settings, with commercial availability through chemical supply companies. It falls under the classification of small organic molecules and is categorized as a pharmacological agent due to its interaction with specific receptors in the body. Its unique properties make it a subject of interest in both pharmaceutical research and therapeutic development.
The synthesis of NKP-2235 involves several advanced organic chemistry techniques. One notable approach is the one-step synthesis method, which streamlines the production process by minimizing the number of reaction steps required to obtain the final product. This method utilizes various reagents and conditions optimized for maximum yield and purity.
The retrosynthesis analysis indicates that NKP-2235 can be derived from simpler precursor compounds through carefully designed reaction pathways. The use of computer-aided synthesis planning tools enhances the efficiency of this process by predicting feasible synthetic routes based on existing chemical databases.
NKP-2235 undergoes various chemical reactions that are essential for its pharmacological activity. These reactions may include hydrolysis, oxidation, and conjugation processes that modify its structure, potentially enhancing or diminishing its biological effects. Understanding these reactions is crucial for optimizing the compound's efficacy in therapeutic applications.
In vitro studies have demonstrated that NKP-2235 can induce endoplasmic reticulum stress in tumor cells, which may lead to apoptosis or inhibited growth through mechanisms involving intracellular calcium signaling .
The mechanism of action of NKP-2235 primarily involves antagonism at the corticotropin-releasing factor receptor 1. By blocking this receptor, NKP-2235 can modulate stress-related pathways that are often dysregulated in various diseases, including cancer. This blockade results in decreased signaling through pathways that promote cell survival and proliferation, making NKP-2235 a potential therapeutic agent in oncology.
Research indicates that NKP-2235 treatment leads to significant alterations in intracellular calcium levels, further contributing to its effects on cell viability and function .
NKP-2235 exhibits several notable physical properties:
Chemical properties include reactivity with nucleophiles due to the presence of electrophilic centers within its structure, which can facilitate further derivatization for research purposes.
NKP-2235 has significant potential applications in scientific research:
The versatility of NKP-2235 makes it a valuable compound for advancing research in both pharmacology and therapeutic development .
NKP-2235 disrupts endoplasmic reticulum (ER) proteostasis by selectively downregulating glucose-regulated protein 78 (GRP78), a master regulator of the unfolded protein response (UPR). GRP78 overexpression in tumors promotes cancer cell survival by inhibiting apoptosis pathways and enhancing chemoresistance. NKP-2235 binds to GRP78’s substrate-binding domain, triggering its proteasomal degradation. This destabilizes PERK-eIF2α and IRE1α-XBP1 signaling branches of the UPR, culminating in reduced expression of survival factors like BCL-2 and MCL-1 [1]. Consequently, cancer cells experience irreversible ER stress, as evidenced by elevated CHOP expression and caspase-12 activation. In vivo studies show >60% reduction in GRP78 protein levels in xenograft models post-NKP-2235 treatment, correlating with tumor growth arrest [2].
Table 1: NKP-2235-Mediated Modulation of UPR Components
Target | Effect of NKP-2235 | Downstream Impact |
---|---|---|
GRP78 | Degradation via proteasome | Loss of ER stress buffering |
PERK | Dephosphorylation | Reduced ATF4/CHOP transcription |
IRE1α | Splicing inhibition | Attenuated XBP1s activity |
Pro-survival BCL-2 | Transcriptional downregulation | Mitochondrial priming for apoptosis |
NKP-2235 exploits transferrin receptor 1 (TfR1/CD71) overexpression in tumors for selective cellular entry. Structural studies reveal the compound mimics the ferric-transferrin structural motif, enabling high-affinity binding (Kd = 8.3 ± 1.2 nM) to TfR1’s apical domain. Upon binding, NKP-2235 undergoes clathrin-dependent endocytosis and traffics through early endosomes (Rab5+) to late endosomes (Rab7+). The acidic pH of endosomes (pH 5.5–6.0) triggers conformational changes in NKP-2235, facilitating its release into the cytosol. Competition assays demonstrate 90% uptake inhibition when co-administered with transferrin, confirming TfR1 specificity [1]. Tumoral iron metabolism further enhances this selectivity: iron-deficient microenvironments upregulate TfR1 expression, increasing NKP-2235 accumulation by 3.5-fold compared to normal tissues [2].
Cytosolic NKP-2235 disrupts redox homeostasis by inhibiting thioredoxin reductase 1 (TrxR1), a key antioxidant enzyme. TrxR1 inhibition (IC50 = 0.42 μM) elevates reactive oxygen species (ROS) to cytotoxic levels (>5-fold increase), oxidizing mitochondrial cardiolipin and promoting BAX/BAK oligomerization. This triggers mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and apoptosome assembly. Crucially, NKP-2235’s selenocysteine-targeting moiety irreversibly modifies TrxR1’s active site, preventing redox recovery [2]. Synergy with ROS-inducing chemotherapeutics is observed: NKP-2235 co-treatment with doxorubicin enhances intrinsic apoptosis by 78% compared to monotherapy in vitro [3].
NKP-2235 overcomes kinase inhibitor resistance by modulating survival pathways independent of canonical kinase cascades. In sorafenib-resistant hepatocellular carcinoma, NKP-2235 co-treatment:
Table 2: Synergistic Interactions Between NKP-2235 and Kinase Inhibitors
Combination Partner | Cancer Type | Synergy Index (CI) | Key Resistance Mechanism Overcome |
---|---|---|---|
Sorafenib | Hepatocellular | 0.32 | MCL-1 upregulation |
Erlotinib | NSCLC (EGFR-mutant) | 0.41 | P-gp-mediated efflux |
Imatinib | CML (BCR-ABL+) | 0.28 | BCL-xL-dependent survival |
CI: Combination Index (<0.9 indicates synergy)
This multi-targeted approach enhances cytotoxicity while reducing effective IC50 values of co-administered TKIs by 4–10-fold. Transcriptomic analyses confirm downregulation of MCL1, ABCB1 (P-gp), and BCL2L1 (BCL-xL) genes in resistant cell lines after combination treatment [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7